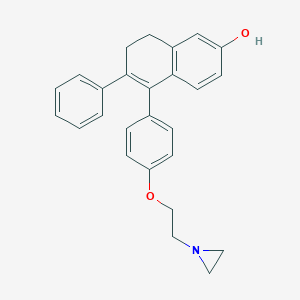
Desmethylnafoxidine aziridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Desmethylnafoxidine aziridine, also known as this compound, is a useful research compound. Its molecular formula is C26H25NO2 and its molecular weight is 383.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azirines - Aziridines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Medicinal Chemistry Applications
Desmethylnafoxidine aziridine is primarily recognized for its potential therapeutic applications. The aziridine structure is known for its biological activity, particularly in anticancer and antimicrobial properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of aziridine derivatives, including this compound. Research indicates that certain aziridine compounds exhibit significant cytotoxic effects against various cancer cell lines.
- Case Study : A study published in MDPI demonstrated that specific aziridine derivatives showed notable cell viability inhibition in human cervical carcinoma (HeLa) and endometrial adenocarcinoma (Ishikawa) cells. These compounds disrupted cell membranes and induced reactive oxygen species (ROS), leading to cell cycle arrest .
- Mechanism : The mechanism of action appears to involve the induction of oxidative stress, which is a promising pathway for developing new anticancer therapies.
Antimicrobial Properties
Aziridines, including this compound, have also been investigated for their antibacterial properties.
- Findings : Research indicates that certain aziridine derivatives demonstrate activity against strains of Staphylococcus aureus and Escherichia coli. The most effective derivatives showed a high degree of toxicity against these bacterial strains, suggesting their potential as antibacterial agents .
Synthetic Applications
The unique three-membered ring structure of aziridines allows for versatile synthetic applications in organic chemistry.
Asymmetric Synthesis
Recent advancements in asymmetric synthesis using aziridines have opened new pathways for creating complex molecules.
- Innovative Methods : A study from Japan detailed a novel catalytic method to synthesize aziridines with high yields and enantioselectivity using cinchona alkaloid-derived catalysts. This method allows for the efficient production of aziridine-oxazolone compounds, which can be further transformed into various biologically active molecules .
Ring Expansion Reactions
Aziridines are also utilized in ring expansion reactions to synthesize larger heterocycles.
- Example : Recent reviews have discussed how aziridines can be expanded to form four- to seven-membered heterocycles, which are valuable in drug discovery and development . This application is particularly relevant for creating new scaffolds for pharmaceutical compounds.
Future Perspectives
The ongoing research into this compound suggests promising avenues for future applications:
- Drug Development : Given its biological activity, this compound could serve as a lead compound for developing new anticancer and antibacterial drugs.
- Synthetic Innovation : Continued exploration of its synthetic routes may lead to more efficient methods for producing complex organic molecules, enhancing its utility in medicinal chemistry.
特性
CAS番号 |
111660-18-5 |
|---|---|
分子式 |
C26H25NO2 |
分子量 |
383.5 g/mol |
IUPAC名 |
5-[4-[2-(aziridin-1-yl)ethoxy]phenyl]-6-phenyl-7,8-dihydronaphthalen-2-ol |
InChI |
InChI=1S/C26H25NO2/c28-22-9-13-25-21(18-22)8-12-24(19-4-2-1-3-5-19)26(25)20-6-10-23(11-7-20)29-17-16-27-14-15-27/h1-7,9-11,13,18,28H,8,12,14-17H2 |
InChIキー |
ADRHIFFFTRPALJ-UHFFFAOYSA-N |
SMILES |
C1CC(=C(C2=C1C=C(C=C2)O)C3=CC=C(C=C3)OCCN4CC4)C5=CC=CC=C5 |
正規SMILES |
C1CC(=C(C2=C1C=C(C=C2)O)C3=CC=C(C=C3)OCCN4CC4)C5=CC=CC=C5 |
Key on ui other cas no. |
111660-18-5 |
同義語 |
desmethylnafoxidine aziridine Naf-Az |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















